molecular formula C24H20O4 B2797808 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one CAS No. 858767-08-5

3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2797808
CAS No.: 858767-08-5
M. Wt: 372.42
InChI Key: AVPJTTIABYMQQD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy and methylphenyl groups attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylmethanol in the presence of a base to form the intermediate, which is then cyclized to yield the final chromen-4-one derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • 4-(4-Methoxyphenyl)-3-buten-2-one
  • 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-yn-1-one

Uniqueness

3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-16-3-5-17(6-4-16)14-27-20-11-12-21-23(13-20)28-15-22(24(21)25)18-7-9-19(26-2)10-8-18/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPJTTIABYMQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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